molecular formula C11H12N2O B8586994 2,5,6-Trimethyl-3,4-dihydroquinazolin-4-one

2,5,6-Trimethyl-3,4-dihydroquinazolin-4-one

Cat. No. B8586994
M. Wt: 188.23 g/mol
InChI Key: SFZBYGKTIXYQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,6-Trimethyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5,6-Trimethyl-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5,6-Trimethyl-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,5,6-Trimethyl-3,4-dihydroquinazolin-4-one

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2,5,6-trimethyl-3H-quinazolin-4-one

InChI

InChI=1S/C11H12N2O/c1-6-4-5-9-10(7(6)2)11(14)13-8(3)12-9/h4-5H,1-3H3,(H,12,13,14)

InChI Key

SFZBYGKTIXYQJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(NC2=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3,4-dimethylacetanilide (16.3 g), ethyl carbamate (14 g), phosphorus pentoxide (30 g) and xylene (55 ml) was stirred vigorously using a mechanical stirrer under an atmosphere of argon. The mixture was slowly heated to approximately 60° C. whereupon a visible reaction ensued with the evolution of heat and with an increase in the viscosity of the mixture. The temperature of the mixture was raised over a period of 90 minutes to 150° C. and the mixture was stirred at this temperature for 2 hours during which time more phosphorus pentoxide (12 g in total) was added portionwise. The mixture was cooled and the xylene was decanted. A mixture of ice and water (250 ml) was added to the residue and the mixture was stirred for 30 minutes and filtered. The solid was analysed by thin layer chromatography using ethyl acetate as solvent and if it contained any product it was purified by chromatography as described for the residue obtained below. The filtrate was cooled in an ice bath to a temperature of less than 5° C. and the acidity of the solution was reduced to pH 5 by the addition of a concentrated aqueous sodium hydroxide solution. The mixture was extracted with ethyl acetate (2×50 ml) and the combined extracts were dried over magnesium sulphate, filtered and evaporated. The residue was purified by chromatography on a silica gel column using a 1:1 v/v mixture of methylene chloride and ethyl acetate as eluent. There were thus obtained, in order of elution, 3,4-dihydro-2,6,7-trimethylquinazolin-4-one (2 g) and 3,4-dihydro-2,5,6-trimethylquinazolin-4-one (2 g).
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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